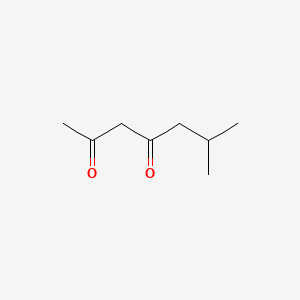

6-Methyl-2,4-heptanedione

描述

Research Context of 6-Methyl-2,4-heptanedione as a β-Diketone

This compound, also referred to as isovalerylacetone, is a specific example of a β-diketone that has garnered attention in academic research. sigmaaldrich.comontosight.ai Its structure features a heptane (B126788) chain with ketone groups at the second and fourth positions and a methyl group at the sixth position. ontosight.ai This particular arrangement of functional groups dictates its physical and chemical behavior, including its solubility, boiling point, and reactivity. ontosight.ai

As a member of the β-diketone family, this compound exhibits the characteristic keto-enol tautomerism. icm.edu.plnist.gov Research has been conducted to understand the thermodynamics of this equilibrium. nist.gov In academic studies, it serves as a reactant in various chemical transformations. For instance, it is involved in cyclocondensation and deacetylation reactions for the synthesis of disubstituted furans and in Knoevenagel condensation reactions. sigmaaldrich.com Furthermore, it has been utilized in the synthesis of more complex molecules, such as dual-activity effectors of angiotensin II type 1 receptors. sigmaaldrich.com The compound's ability to form metal complexes has also been explored, for example, in the preparation of zinc and zirconium complexes. google.comnih.gov

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is multifaceted, aiming to elucidate its fundamental chemical properties and explore its potential in various applications. A primary objective is to thoroughly characterize its physical and chemical properties, including its spectroscopic data and tautomeric equilibrium. nist.govpsu.edu

A significant area of research focuses on its utility as a building block in organic synthesis. sigmaaldrich.compubcompare.ai Studies have investigated its participation in condensation reactions to form heterocyclic compounds and its role as an intermediate in the synthesis of other valuable organic molecules. sigmaaldrich.compubcompare.ai

Another key objective is to investigate its coordination chemistry. Researchers are interested in the synthesis and characterization of its metal complexes with various metals, such as lanthanides and transition metals. google.comniscpr.res.in The investigation of these complexes includes their structural analysis and the exploration of their potential applications, for instance, as catalysts. google.com The study of trifluoro-6-methyl-2,4-heptanedione complexes with praseodymium(III), neodymium(III), and samarium(III) has provided insights into the covalent character of the metal-ligand bond. niscpr.res.in

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C8H14O2 | sigmaaldrich.comnist.govfluorochem.co.uk |

| Molecular Weight | 142.20 g/mol | sigmaaldrich.comnist.gov |

| CAS Number | 3002-23-1 | sigmaaldrich.comfluorochem.co.uk |

| Density | 0.92 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Range | 78 to 79°C | fluorochem.co.uk |

| Flash Point | 59°C | fluorochem.co.uk |

| Appearance | Colorless to faint yellow liquid | sigmaaldrich.com |

| Solubility in Water | Slightly soluble (7.7 g/L at 25 °C) | guidechem.com |

Structure

2D Structure

属性

IUPAC Name |

6-methylheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOYJSFRIASIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062768 | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-23-1 | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,4-heptanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptanedione, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE, 6-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97VUG08UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 6 Methyl 2,4 Heptanedione and Its Derivatives

Established Synthetic Routes to 6-Methyl-2,4-heptanedione

Several classical and well-established methods are employed for the synthesis of this compound and other β-diketones.

Claisen Condensation-Based Approaches

The Claisen condensation is a foundational carbon-carbon bond-forming reaction for the synthesis of β-diketones and β-keto esters. nih.govwikipedia.org This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve the reaction between acetone (B3395972) and an ester of isovaleric acid, such as ethyl isovalerate.

The mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com Subsequent elimination of an alkoxide group leads to the formation of the β-diketone. masterorganicchemistry.com A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the resulting β-diketone, which is more acidic than the starting ketone. wikipedia.org

Key Features of Claisen Condensation:

| Feature | Description |

|---|---|

| Reactants | A ketone (e.g., acetone) and an ester (e.g., ethyl isovalerate). nih.gov |

| Base | A strong, non-nucleophilic base is required, such as sodium ethoxide or sodium hydride. organic-chemistry.org |

| Driving Force | Formation of the highly stabilized enolate of the product β-diketone. organic-chemistry.org |

| Versatility | "Crossed" Claisen condensations, using two different esters, can be employed, though they may lead to a mixture of products if both esters are enolizable. organic-chemistry.org |

Hydration of Alkynones and Related Methodologies

The hydration of alkynones presents an alternative route to β-diketones. nih.gov This method involves the addition of water across the carbon-carbon triple bond of an alkynone. While effective, this transformation has historically required harsh conditions, such as the use of strong acids or catalysts like platinum tetrachloride, which can limit its applicability. researchgate.net

More recent advancements have focused on developing milder reaction conditions. nih.gov For instance, gold(I)-catalyzed regioselective hydration of alkynones has been shown to be effective under mild conditions. nih.govresearchgate.net This approach offers a valuable alternative for synthesizing β-diketones with a variety of functional groups. organic-chemistry.org

Derivatization Strategies Involving Dehydroacetic Acid

While direct derivatization of dehydroacetic acid to form this compound is not a commonly cited primary synthetic route in the provided context, the general principle of using existing complex molecules as starting materials for derivatization is a common strategy in organic synthesis. Dehydroacetic acid, with its pyrone and β-dicarbonyl-like functionalities, can potentially serve as a precursor for various heterocyclic and dicarbonyl compounds. However, specific pathways for its conversion to this compound are not detailed in the available search results.

Aldolization and Subsequent Hydrogenation Routes

A multistage process involving an aldol (B89426) condensation followed by hydrogenation can be utilized for the synthesis of related saturated ketones. For instance, a two-stage process for the cross-aldolization of acetone with isovaleraldehyde (B47997) in the presence of aqueous sodium hydroxide (B78521) yields 4-hydroxy-6-methylheptan-2-one. google.com Subsequent dehydration and catalytic hydrogenation of the resulting α,β-unsaturated ketone would lead to 6-methylheptan-2-one, a related but distinct compound from this compound. google.com This highlights the versatility of aldol chemistry in building carbon skeletons that can be further modified. researchgate.netsemanticscholar.org

Advanced and Catalytic Synthesis of this compound Analogs

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods for the synthesis of β-diketones and their analogs. nih.govnih.gov These approaches often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

Catalytic methods can be applied to various synthetic strategies, including Claisen-type condensations and the hydration of alkynones. For example, the use of titanium-based reagents can facilitate crossed Claisen condensations under milder conditions. orgsyn.orgorganic-chemistry.org In the context of alkynone hydration, gold and ruthenium catalysts have demonstrated high efficiency. organic-chemistry.org These advanced catalytic systems are crucial for the synthesis of structurally diverse β-diketone analogs that may be difficult to access through traditional methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. semanticscholar.orgresearchgate.net For the synthesis of this compound and other β-diketones, green approaches could involve the use of environmentally benign solvents, recyclable catalysts, and more atom-economical reactions.

Potential Green Chemistry Strategies:

| Approach | Description |

|---|---|

| Alternative Solvents | Utilizing water or other green solvents to replace hazardous organic solvents. |

| Catalysis | Employing heterogeneous or biocatalysts that can be easily separated and reused. rsc.org |

| Energy Efficiency | Using microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. semanticscholar.orgresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. rsc.org |

While specific examples of green synthesis for this compound are not extensively detailed in the search results, the broader trends in green chemistry for the synthesis of β-diketones suggest a move towards more sustainable practices. mdpi.com This includes the development of catalytic processes that operate under milder conditions and reduce waste generation. mdpi.com

Tautomerism and Conformational Studies of 6 Methyl 2,4 Heptanedione

Keto-Enol Tautomeric Equilibrium in β-Diketones

The phenomenon of tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. In β-dicarbonyl compounds, such as 6-Methyl-2,4-heptanedione, a dynamic equilibrium exists between the diketo form and two possible enol forms. This keto-enol tautomerism is a fundamental concept in organic chemistry, with the position of the equilibrium being highly sensitive to molecular structure, solvent, and temperature. colostate.eduasu.edu

Unlike simple ketones where the keto form is overwhelmingly more stable, β-diketones often show a significant population of the enol tautomer. colostate.edu The stability of the enol form is attributed to two primary factors: conjugation and intramolecular hydrogen bonding. The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-electron system. Furthermore, the hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the carbonyl group, creating a stable six-membered pseudo-ring. colostate.edu

The equilibrium can be influenced by the steric bulk of substituent groups. Larger groups may favor the enol form to alleviate steric strain present in the diketo configuration. colostate.edu Solvent polarity also plays a crucial role; polar solvents can stabilize the more polar keto tautomer, while non-polar solvents tend to favor the enol form with its internal hydrogen bond. asu.eduresearchgate.net

Spectroscopic Investigations of Tautomeric Forms of this compound

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying keto-enol tautomerism. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms. oregonstate.eduyoutube.com

In ¹H NMR spectroscopy, the presence of both tautomers is clearly distinguishable. The diketo form is characterized by a signal for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups, typically appearing around 3.5-4.0 ppm. The enol form, conversely, shows a characteristic signal for the vinyl proton (=CH-) in the region of 5.0-6.0 ppm and a broad signal for the enolic hydroxyl proton (-OH) at a much higher chemical shift (downfield), often above 12 ppm, due to the strong intramolecular hydrogen bond. youtube.comthermofisher.com

For this compound, ¹H NMR spectral data confirms the existence of this equilibrium. The signal observed at approximately 5.49 ppm is assigned to the vinyl proton of the enol form, while the signal at 3.565 ppm corresponds to the methylene protons of the diketo form. chemicalbook.com The relative amounts of each tautomer can be quantified by integrating the areas of these characteristic signals. oregonstate.eduthermofisher.com

IR spectroscopy also provides evidence for tautomerism. The keto form exhibits two distinct C=O stretching frequencies, whereas the enol form shows a C=O stretch at a lower frequency due to conjugation and a broad O-H stretch resulting from the hydrogen bond.

Table 1: Characteristic ¹H NMR Chemical Shifts for Tautomers of this compound chemicalbook.com

| Tautomer | Functional Group | Chemical Shift (ppm) |

| Enol | Vinyl Proton (=CH-) | 5.490 |

| Keto | Methylene Protons (-CH₂-) | 3.565 |

| Enol/Keto | Methyl Protons (-CH₃) | 2.057 |

| Enol/Keto | Methylene Protons (-CH₂-CH(CH₃)₂) | 2.230 |

| Enol/Keto | Methine Proton (-CH(CH₃)₂) | 2.390 |

| Enol/Keto | Isopropyl Methyl Protons (-CH(CH₃)₂) | 0.926, 0.948 |

Note: The table is generated based on available spectral data which indicates the presence of both forms. The assignment of specific alkyl proton signals to either keto or enol form is not explicitly detailed in the source.

Computational and Theoretical Analysis of Tautomerism and Conformations

Computational chemistry, utilizing methods like Density Functional Theory (DFT), offers profound insights into the tautomeric equilibria and conformational landscapes of molecules. orientjchem.org These theoretical studies allow for the calculation of the relative energies of different tautomers and conformers, the energy barriers for their interconversion, and the influence of solvent effects on these parameters. orientjchem.orgnih.gov

For β-diketones, computational models can accurately predict that the enol form is often more stable than the keto form in the gas phase or in non-polar solvents, corroborating experimental findings. orientjchem.org Theoretical calculations for related compounds, such as 3-phenyl-2,4-pentanedione (B1582117), have shown that the keto form can be more stable in polar solvents, with the calculated energy difference between tautomers being dependent on the solvent's dielectric constant. orientjchem.org

These studies typically involve optimizing the geometry of each tautomer to find its lowest energy state. The calculations can also model the transition state for the proton transfer reaction, revealing the energy barrier for the keto-enol interconversion. orientjchem.orgnih.gov For instance, studies on β-cyclopentanedione have shown that the presence of even a single water molecule can significantly lower the energy barrier for tautomerization through a proton relay mechanism. nih.gov

While specific computational studies focusing solely on this compound are not widely available in the surveyed literature, the principles derived from theoretical analyses of similar β-diketones are directly applicable. Such studies consistently highlight the stability of the chelated enol form due to its intramolecular hydrogen bond and conjugated system.

Table 2: Representative Computational Data for β-Diketone Tautomerism (Based on 3-Phenyl-2,4-pentanedione) orientjchem.org

| Phase/Solvent | Calculated Energy Difference (Keto - Enol) (kcal/mol) | Calculated Energy Barrier (Keto → Enol) (kcal/mol) |

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

Note: This table presents data for 3-phenyl-2,4-pentanedione as a representative example to illustrate the type of information gained from computational studies on β-diketones. Negative energy difference indicates the keto form is more stable.

Coordination Chemistry and Ligand Applications of 6 Methyl 2,4 Heptanedione

6-Methyl-2,4-heptanedione as a Chelating Ligand

This compound, also known as isovalerylacetone, is a β-diketone that exists in equilibrium between its keto and enol forms. The deprotonation of the enol form generates the 6-methyl-2,4-heptanedionate anion, which acts as a bidentate chelating ligand. It coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The isobutyl group on the ligand can influence the steric and electronic properties of the metal complexes, affecting their solubility, volatility, and reactivity.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the ligand, allowing for coordination to the metal ion. The resulting complexes are often characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Zinc(II) Complexes of 6-Methyl-2,4-heptanedionersc.org

Zinc(II) complexes of this compound, with the general formula [Zn(C₈H₁₃O₂)₂], are known. rsc.org While detailed synthetic procedures for this specific complex are not extensively reported, they can be prepared by reacting a zinc(II) salt, such as zinc chloride or zinc acetate, with this compound in a suitable solvent, often in the presence of a weak base to facilitate the deprotonation of the ligand. ajol.inforsc.orgresearchgate.net The resulting complex, bis(6-methyl-2,4-heptanedionato)zinc(II), is expected to adopt a tetrahedral or octahedral coordination geometry, with the latter being achieved through the coordination of additional ligands, such as water or other solvent molecules. nih.govnih.gov

Characterization of analogous zinc(II) β-diketonate complexes typically shows characteristic C=O and C=C stretching vibrations in the IR spectrum in the range of 1500-1600 cm⁻¹, indicative of the coordinated diketonate ligand. ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex.

Table 1: Properties of Zinc 6-methyl-2,4-heptanedionate

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₄Zn |

| Molecular Weight | 347.78 g/mol |

| Appearance | Expected to be a white or pale yellow solid |

| Coordination Geometry | Likely tetrahedral or octahedral |

Manganese(II/III) Complexes of 6-Methyl-2,4-heptanedionemiracosta.edu

Manganese can form complexes with this compound in both its +2 and +3 oxidation states. The synthesis of manganese(II) complexes can be achieved by reacting a manganese(II) salt, like manganese(II) chloride or acetate, with the ligand. scialert.net The synthesis of manganese(III) complexes, such as tris(6-methyl-2,4-heptanedionato)manganese(III), typically requires an oxidizing agent or starting with a manganese(III) salt. These complexes are generally colored, with the color depending on the oxidation state and coordination environment of the manganese ion. researchgate.net

The characterization of these complexes would involve techniques similar to those used for the zinc complexes. For paramagnetic manganese complexes, electron paramagnetic resonance (EPR) spectroscopy is a valuable tool for probing the electronic structure of the metal center.

Table 2: Representative Manganese Complexes with β-Diketones

| Complex | Oxidation State | Coordination Number | Magnetic Moment (µeff) |

| [Mn(acac)₂] | +2 | 4 or 6 | High-spin d⁵, ~5.9 B.M. |

| [Mn(acac)₃] | +3 | 6 | High-spin d⁴, ~4.9 B.M. |

| (acac = acetylacetonate, a related β-diketonate) |

Platinum(II) Complexes Derived from this compound Precursorsajol.infoucj.org.ua

Platinum(II) complexes containing β-diketonate ligands are of significant interest. While direct synthesis with this compound is not extensively documented, analogous platinum(II) complexes are well-known. A common synthetic route involves the reaction of a precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the β-diketone. nih.gov Another approach is the substitution of ligands from a starting platinum(II) complex, such as [PtCl₂(diene)], with the β-diketonate anion. mit.edu These reactions can yield mixed-ligand complexes of the type [Pt(β-diketonato)Cl(L)] or bis-chelate complexes [Pt(β-diketonato)₂], where L can be a neutral donor ligand. The steric bulk of the isobutyl group in this compound may influence the types of complexes that can be formed. nih.gov

Characterization of these complexes relies heavily on ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy to elucidate the coordination environment around the platinum center.

Rare Earth Metal (Lanthanide) Complexes with Fluoro-Derivatives of 6-Methyl-2,4-heptanedionenih.gov

Lanthanide ions form highly luminescent complexes with β-diketonates, particularly with fluorinated derivatives which enhance the volatility and luminescence properties of the complexes. mdpi.com A fluorinated derivative of this compound, 1,1,1-trifluoro-6-methyl-2,4-heptanedione, is a known ligand for forming such complexes. cas.org The synthesis of these complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the fluorinated β-diketone in a non-aqueous solvent, often with a base to deprotonate the ligand. rsc.orgedp-open.org

These complexes are of interest for their applications in lighting and as luminescent probes. edp-open.org The introduction of fluorine atoms into the ligand can modify the energy levels of the ligand, facilitating efficient energy transfer to the lanthanide ion, which then emits light through its characteristic f-f transitions. nih.gov

Table 3: Luminescence Properties of a Representative Europium(III) β-diketonate Complex

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

| [Eu(tta)₃(phen)] | ~340 | 612 (⁵D₀ → ⁷F₂) | ~30-70 |

| (tta = thenoyltrifluoroacetonate, phen = 1,10-phenanthroline) |

Other Transition Metal and Main Group Element Complexesrsc.orgereztech.compreprints.orgsigmaaldrich.com

This compound forms complexes with a variety of other metals. Database entries suggest the existence of complexes with aluminum(III), cobalt(II), and iron(III). fda.gov

Aluminum(III) Complexes : Aluminum(III) is expected to form a tris-chelate complex, [Al(C₈H₁₃O₂)₃]. The synthesis would likely involve the reaction of an aluminum salt with the ligand. These complexes are typically white, diamagnetic solids with an octahedral coordination geometry around the aluminum ion. sigmaaldrich.comereztech.comamericanelements.com

Cobalt(II) Complexes : Cobalt(II) would likely form a bis-chelate complex, [Co(C₈H₁₃O₂)₂], which could be tetrahedral or octahedral, with the latter involving additional coordinated solvent molecules. These complexes are expected to be colored and paramagnetic. odu.edunih.gov

Iron(III) Complexes : Iron(III) typically forms a stable, high-spin octahedral tris-chelate complex, [Fe(C₈H₁₃O₂)₃]. miracosta.edu This complex is expected to be colored and highly paramagnetic. The synthesis can be achieved by reacting an iron(III) salt with the ligand in a suitable solvent. sigmaaldrich.comsigmaaldrich.comchemdad.com

The characterization of these complexes would employ a range of spectroscopic and analytical methods appropriate for each metal ion.

Structural Elucidation of this compound Metal Chelates

The determination of the three-dimensional structure of metal chelates is crucial for understanding their chemical and physical properties. For complexes of this compound, a variety of analytical techniques would typically be employed to establish the coordination geometry, stoichiometry, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic complexes in solution. For a complex such as bis(6-methyl-2,4-heptanedionato)zinc(II), ¹H and ¹³C NMR would confirm the binding of the ligand to the metal. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insight into the electronic environment and symmetry of the resulting chelate.

Other techniques like mass spectrometry would be used to confirm the molecular weight and stoichiometry of the complexes. Infrared (IR) spectroscopy is useful for observing the coordination of the diketonate group to the metal, typically identified by a shift in the C=O and C=C stretching frequencies compared to the free ligand.

| Technique | Information Provided | Typical Application Example |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing. | Determining the octahedral geometry of Tris(6-methyl-2,4-heptanedionato)cobalt(III). |

| NMR Spectroscopy | Ligand binding, solution-state structure, complex symmetry. | Characterizing the structure of diamagnetic Bis(6-methyl-2,4-heptanedionato)zinc(II) in solution. |

| Mass Spectrometry | Molecular weight, stoichiometry, fragmentation patterns. | Confirming the M:L ratio of a newly synthesized chelate. |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (C=O, C=C). | Observing the shift in carbonyl stretching frequency upon chelation. |

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the ligand field environment. For paramagnetic complexes of this compound, these properties are of significant interest.

Magnetic susceptibility measurements are fundamental for determining the number of unpaired electrons in a complex. For instance, a high-spin octahedral iron(III) complex, such as tris(6-methyl-2,4-heptanedionato)iron(III), would be expected to have five unpaired electrons, leading to a predictable magnetic moment. In contrast, a cobalt(II) complex in an octahedral environment would have three unpaired electrons. These measurements help to confirm the electronic configuration of the metal center.

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying paramagnetic species. researchgate.net It provides detailed information about the electronic structure and the environment of the unpaired electrons. researchgate.net For a copper(II) complex like bis(6-methyl-2,4-heptanedionato)copper(II), the EPR spectrum would yield g-values and hyperfine coupling constants, which are characteristic of the coordination geometry and the nature of the metal-ligand bonding.

Electronic absorption spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex. The spectra of transition metal complexes with this compound would be expected to show ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region. The energy and intensity of these d-d transitions are indicative of the coordination geometry and the ligand field strength.

| Property | Measurement Technique | Information Obtained | Example Complex |

| Magnetism | Magnetic Susceptibility (Gouy balance, SQUID) | Number of unpaired electrons, magnetic moment. | High-spin Tris(6-methyl-2,4-heptanedionato)iron(III) (expected 5 unpaired electrons). |

| Paramagnetic Resonance | Electron Paramagnetic Resonance (EPR) | g-values, hyperfine coupling, electronic environment. | Bis(6-methyl-2,4-heptanedionato)copper(II). |

| Electronic Transitions | UV-Visible Spectroscopy | d-d transition energies, ligand field strength, charge transfer bands. | Tris(6-methyl-2,4-heptanedionato)cobalt(II). |

Reaction Mechanisms and Organic Transformations Involving 6 Methyl 2,4 Heptanedione

Nucleophilic and Electrophilic Reactions of 6-Methyl-2,4-heptanedione

The presence of both nucleophilic and electrophilic centers in this compound underpins its diverse reactivity. The active methylene (B1212753) group, flanked by two carbonyl groups, is readily deprotonated to form a nucleophilic enolate. Conversely, the carbonyl carbons are susceptible to attack by nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comorientjchem.org this compound, possessing an active methylene group, can act as the nucleophile in this reaction. The general mechanism involves the deprotonation of the β-diketone by a weak base to form a carbanion. orientjchem.org This carbanion then attacks an aldehyde or ketone, forming an aldol-type intermediate which subsequently dehydrates. wikipedia.orgorientjchem.org

While specific examples detailing the Knoevenagel condensation of this compound are not extensively documented in the reviewed literature, its structural features suggest it would readily participate in such reactions. The reaction would proceed as follows:

Enolate Formation: A base abstracts a proton from the central carbon of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde or ketone.

Dehydration: The intermediate alkoxide is protonated and then undergoes elimination of a water molecule to form the final condensed product.

A variety of catalysts can be employed for this transformation, including primary and secondary amines and their salts. sigmaaldrich.com

Addition Reactions with Alkynes

This compound is known to participate in addition reactions with 1-alkynes. sigmaaldrich.com This reaction is typically a Michael addition, where the nucleophilic enolate of the β-diketone attacks the activated alkyne. The reaction is often catalyzed by a base, which facilitates the formation of the enolate. The product of this reaction is an α,β-unsaturated β-diketone.

The general mechanism for the Michael addition of a β-diketone to an alkyne is as follows:

Enolate Formation: A base removes a proton from the active methylene group of this compound.

Nucleophilic Attack: The enolate attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a vinyl anion.

Protonation: The vinyl anion is protonated by a proton source, typically the solvent or a conjugate acid of the base, to yield the final product.

Oxidative Cleavage Reactions

β-Diketones, including this compound, can undergo oxidative cleavage of the C-C bond between the two carbonyl groups. organic-chemistry.org This reaction can be achieved using various oxidizing agents. One reported method involves the use of Oxone in an aqueous medium, which is considered an environmentally friendly approach. organic-chemistry.org Although a specific study using an Oxone/aluminum trichloride (B1173362) system was later retracted due to issues with reproducibility, the general principle of oxidative cleavage of β-diketones remains a valid transformation. organic-chemistry.org

A plausible mechanism for the oxidative cleavage of a β-diketone involves the following steps: researchgate.net

Enolization: The β-diketone tautomerizes to its enol form.

Oxidation: The oxidizing agent attacks the enol double bond, potentially forming an intermediate such as an α-hydroxy dicarbonyl compound. organic-chemistry.org

C-C Bond Cleavage: The intermediate undergoes further oxidation and rearrangement, leading to the cleavage of the carbon-carbon bond between the original carbonyl groups and the formation of carboxylic acid products.

Enzymatic cleavage of β-diketones is also a known biochemical process, proceeding through different mechanistic pathways. nih.gov

Cyclocondensation and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. sigmaaldrich.com The 1,3-dicarbonyl moiety provides a versatile scaffold for cyclocondensation reactions with a range of dinucleophiles.

For instance, the Guareschi-Thorpe condensation, a reaction between a 1,3-diketone and cyanoacetamide, can be used to synthesize highly substituted 2-pyridones. beilstein-journals.org In this reaction, the active methylene group of cyanoacetamide acts as a nucleophile, attacking one of the carbonyl groups of the β-diketone, followed by cyclization and dehydration.

Another example is the synthesis of furan (B31954) derivatives. This compound can react with dibromo(phenylsulfonyl)propene derivatives in a cyclocondensation reaction to form disubstituted furans. sigmaaldrich.com

The general principle behind these reactions involves the initial nucleophilic attack from a reagent onto one of the carbonyl carbons of this compound, followed by an intramolecular cyclization and subsequent dehydration or other elimination to form the stable heterocyclic ring.

Kinetic and Mechanistic Studies of this compound Reactions

The kinetics and mechanisms of reactions involving β-diketones have been the subject of numerous studies, particularly in the context of metal complex formation and reactions with radical species. acs.orgiosrjournals.orgrsc.orgacs.org

The reactivity of β-diketones is significantly influenced by their keto-enol tautomerism. The enol form is often the more reactive species in many reactions. rsc.org The rate of reaction can be dependent on the concentration of the enol tautomer and the pH of the solution, as the enolate anion is a potent nucleophile. rsc.org

Kinetic studies on the reactions of metal ions with β-diketones have shown that the rate-determining step can vary depending on the specific metal ion and the β-diketone. rsc.org For instance, in the formation of mono complexes of the vanadyl ion with various β-diketones, the reaction proceeds through parallel pathways involving both the undissociated enol and the enolate ion. rsc.org

The electronic properties of the substituents on the β-diketone also play a crucial role in determining the reaction rate. iosrjournals.org Electron-withdrawing groups can increase the acidity of the active methylene protons, facilitating enolate formation and potentially increasing the rate of nucleophilic reactions.

Recent studies have also investigated the kinetics of the reactions of Criegee intermediates, such as CH₂OO, with β-diketones in the gas phase. These studies provide insights into the atmospheric chemistry of β-diketones. acs.org

Table of Reaction Parameters for β-Diketone Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Key Mechanistic Feature |

| Knoevenagel Condensation | β-Diketone, Aldehyde/Ketone | Weak Base (e.g., piperidine) | Nucleophilic addition of enolate followed by dehydration wikipedia.orgorientjchem.org |

| Michael Addition | β-Diketone, α,β-Unsaturated Carbonyl | Base | 1,4-Conjugate addition of enolate khanacademy.org |

| Oxidative Cleavage | β-Diketone | Oxidizing Agent (e.g., Oxone) | Cleavage of C-C bond between carbonyls organic-chemistry.org |

| Heterocycle Synthesis | β-Diketone, Dinucleophile | Acid or Base | Cyclocondensation beilstein-journals.org |

Stereochemical Aspects in Reactions of this compound

While this compound is an achiral molecule, its structure possesses prochiral centers. rsc.orgfda.gov This prochirality is key to understanding the stereochemical dimensions of its reactivity. The presence of two carbonyl groups and an active methylene group allows for the introduction of new stereocenters through various organic transformations. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the reagents used, and the presence of chiral catalysts or auxiliaries.

The carbon atom C3, situated between the two carbonyl groups, and the two carbonyl carbons (C2 and C4) are prochiral. This means that the substitution or addition at these sites can lead to the formation of a chiral center. For instance, an enantioselective reduction of one of the ketone functionalities would result in a chiral hydroxy ketone. Similarly, a reaction at the C3 position can also generate a stereocenter.

A significant aspect of the stereochemistry of β-diketones like this compound is their tautomerism. They exist as an equilibrium mixture of the diketo form and two enol forms. This equilibrium is crucial in reactions where the enolate is an intermediate. The geometry of the enolate can influence the stereochemical course of subsequent reactions.

Asymmetric synthesis strategies can be employed to control the stereochemistry of reactions involving this compound. These methods often involve the use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, which can differentiate between the two enantiotopic faces of the prochiral carbonyl groups or the two enantiotopic protons at the C3 position.

One of the common stereoselective reactions involving prochiral ketones is asymmetric reduction. nih.gov In the case of this compound, the selective reduction of one of the two carbonyl groups can yield optically active β-hydroxy ketones. The choice of a suitable chiral reducing agent or catalyst is paramount in achieving high enantioselectivity. For example, chiral borane (B79455) reagents or catalytic hydrogenation with a chiral catalyst can be employed.

Another important class of reactions where stereochemistry plays a crucial role is the Michael addition. The enolate of this compound can act as a nucleophile in conjugate additions to α,β-unsaturated compounds. The use of a chiral phase-transfer catalyst or a chiral Lewis acid can induce asymmetry in the product by controlling the approach of the electrophile to the enolate.

The stereochemical outcome of such reactions is often quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. The table below illustrates hypothetical stereochemical outcomes for selected asymmetric reactions of this compound, based on established principles for analogous β-diketones.

| Reaction Type | Chiral Catalyst/Reagent | Potential Product | Expected Stereochemical Outcome |

| Asymmetric Reduction | Chiral Borane Reagent | (R)- or (S)-6-methyl-4-hydroxy-2-heptanone | High enantiomeric excess (e.g., >90% ee) |

| Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst | Chiral adduct with a new stereocenter at C3 | Variable enantiomeric excess depending on catalyst and substrates |

| Asymmetric Aldol (B89426) Reaction | Chiral Lewis Acid Catalyst | Chiral β-hydroxy-δ-diketone | Diastereo- and enantioselective control possible |

It is important to note that the actual stereochemical course of any reaction involving this compound would need to be determined experimentally. The efficiency of asymmetric induction depends on a multitude of factors, including the specific catalyst system, solvent, temperature, and the nature of the substrates. Research in asymmetric catalysis continues to provide new methods for the stereocontrolled functionalization of prochiral molecules like this compound, opening avenues for the synthesis of complex chiral molecules.

Advanced Spectroscopic Characterization of 6 Methyl 2,4 Heptanedione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Methyl-2,4-heptanedione and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, a β-diketone that exists in equilibrium between its keto and enol tautomeric forms. NMR provides detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides critical insights into its structure, particularly confirming the presence of both keto and enol forms in solution. The spectrum displays distinct signals corresponding to the protons in different chemical environments within the molecule.

In the diketo form, characteristic signals include those for the two methyl groups adjacent to the carbonyls, the methylene (B1212753) protons situated between the carbonyl groups, and the protons of the isobutyl group. The enol form is distinguished by the appearance of a vinyl proton signal and a hydroxyl proton, the latter often being broad and its chemical shift dependent on solvent and concentration.

Key signals observed in the ¹H NMR spectrum are detailed in the table below. chemicalbook.com The presence of signals for both the methylene bridge of the keto form and the vinyl proton of the enol form allows for the determination of the keto-enol equilibrium ratio.

| Assignment | Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (isobutyl) | 0.93 - 0.95 | Doublet | Protons on C7 and the methyl attached to C6. |

| CH (isobutyl) | 2.06 | Multiplet | Proton on C6. |

| CH₂ (isobutyl) | 2.23 | Doublet | Protons on C5. |

| CH₃ (acetyl) | 2.39 | Singlet | Protons on C1. |

| CH₂ (keto form) | 3.57 | Singlet | Methylene protons on C3 between the two carbonyls. |

| =CH (enol form) | 5.49 | Singlet | Vinylic proton on C3 in the enol tautomer. |

Note: Data is representative and sourced from typical spectra. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each carbon atom in a unique electronic environment gives a distinct signal. The spectrum will show resonances for the carbonyl carbons, the aliphatic carbons of the isobutyl group, the methyl carbon of the acetyl group, and the central methylene/methine carbon.

The chemical shifts of the carbonyl carbons (C2 and C4) are typically found far downfield (around 200 ppm) in the diketo form. In the enol form, these carbons become electronically distinct, with one resembling a ketone and the other being part of an enolic double bond, thus shifting their resonance positions. The central carbon (C3) also shows a significant shift depending on whether it is a methylene carbon in the keto form or a methine carbon in the enol form.

| Carbon Assignment | Typical Chemical Shift (ppm) | Form |

| C1 (CH₃-C=O) | 25 - 35 | Keto/Enol |

| C2 (C=O) | 190 - 205 | Keto/Enol |

| C3 (CH₂ or =CH) | 50 - 60 (keto), 95 - 105 (enol) | Keto/Enol |

| C4 (C=O) | 190 - 205 | Keto/Enol |

| C5 (CH₂) | 45 - 55 | Keto/Enol |

| C6 (CH) | 20 - 30 | Keto/Enol |

| C7 (CH₃) | 20 - 25 | Keto/Enol |

When this compound acts as a ligand to form metal complexes, multinuclear NMR can be employed to probe the metal center directly. For platinum complexes, ¹⁹⁵Pt NMR is an exceptionally powerful tool. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of approximately 33.8%, making it well-suited for NMR studies. wikipedia.org

For a hypothetical square planar Pt(II) complex with two this compound ligands, the ¹⁹⁵Pt NMR spectrum would exhibit a single resonance at a chemical shift characteristic of a Pt(II) center in a tetra-oxygen coordination environment. The precise chemical shift would be influenced by the electronic properties of the β-diketonate ligand. Substitution of other ligands in the coordination sphere would lead to significant changes in the ¹⁹⁵Pt chemical shift, making this technique invaluable for studying ligand exchange reactions and complex stability. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. These two techniques are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. ksu.edu.saedinst.com

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In the diketo form, one would expect symmetric and asymmetric stretching modes for the coupled carbonyl groups. However, the most prominent feature is often related to the enol form, which displays a strong, broad band associated with the C=C and C=O stretching vibrations of the conjugated system, typically in the 1550-1640 cm⁻¹ region. nih.gov A broad O-H stretching band for the enolic hydroxyl group is also expected in the 2500-3200 cm⁻¹ range, often indicative of strong intramolecular hydrogen bonding.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretch of the enol form and the symmetric vibrations of the carbon skeleton would be expected to show strong signals in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| O-H stretch (enol) | 2500 - 3200 | IR | Broad, indicates intramolecular hydrogen bonding. |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman | Stretching of C-H bonds in the isobutyl and methyl groups. |

| C=O stretch (keto form) | 1700 - 1730 | IR, Raman | Asymmetric and symmetric stretches. |

| C=O / C=C stretch (enol form) | 1550 - 1640 | IR, Raman | Strong, characteristic of the conjugated enone system. nih.gov |

| C-H bend | 1350 - 1470 | IR | Bending vibrations of methyl and methylene groups. |

| Metal-Oxygen (M-O) stretch | 400 - 600 | IR, Raman | Appears upon formation of metal complexes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary electronic transitions are of the π → π* type, associated with the conjugated system present in the enol form. The diketo form typically exhibits weaker n → π* transitions at longer wavelengths.

The enol tautomer of this compound is expected to show a strong absorption band in the UV region, typically between 270 and 300 nm, corresponding to the π → π* transition of the conjugated enone chromophore.

Upon complexation with a metal ion, the UV-Vis spectrum can change significantly. The coordination to a metal center can cause a shift in the π → π* transition of the ligand, often to a longer wavelength (a bathochromic or red shift). Additionally, new absorption bands may appear, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For transition metal complexes, d-d transitions may also be observed in the visible region, although these are typically much weaker than π → π* or charge transfer bands. libretexts.org

| Transition Type | Typical λₘₐₓ (nm) | System |

| π → π* | 270 - 300 | Free Ligand (Enol Form) |

| Ligand-Based (shifted) | 280 - 350 | Metal Complex |

| Charge Transfer (LMCT/MLCT) | 300 - 500 | Metal Complex |

| d-d Transitions | 400 - 700 | Transition Metal Complex |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 142.20 g/mol ), electron ionization (EI) is a common technique.

In the EI mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation of the molecular ion of this compound would be expected to proceed via cleavage of bonds adjacent to the carbonyl groups (α-cleavage) and through rearrangements like the McLafferty rearrangement. nist.govchemguide.co.ukuni-saarland.de

Common fragmentation pathways include the loss of a methyl radical (•CH₃, mass 15) to form an ion at m/z 127, and the loss of an acetyl group (CH₃CO•, mass 43) to yield an ion at m/z 99. Another significant fragmentation is the cleavage of the isobutyl group. The base peak (the most intense peak) in the spectrum is often due to a particularly stable fragment ion.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | •CH₃ |

| 99 | [M - CH₃CO]⁺ | •COCH₃ |

| 85 | [M - C₄H₉]⁺ | •C₄H₉ (isobutyl radical) |

| 57 | [C₄H₉]⁺ or [CH₃COCH₂]⁺ | - |

| 43 | [CH₃CO]⁺ | - |

Note: Fragmentation data is based on typical patterns for ketones and the NIST mass spectrum for this compound. nist.gov

Computational Chemistry and Theoretical Modeling of 6 Methyl 2,4 Heptanedione

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. A DFT study of 6-methyl-2,4-heptanedione would commence with the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, thereby predicting bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a frequency calculation is typically performed to ensure that the optimized structure represents a true energy minimum. These calculations can also predict the vibrational spectra (infrared and Raman) of the molecule.

Furthermore, DFT is employed to calculate a variety of electronic properties that serve as reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule. Key reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to react.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for predicting how this compound might behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

An FMO analysis of this compound would involve calculating the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net

By examining the spatial distribution of the HOMO and LUMO across the molecular structure of this compound, one could predict the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It is the potential experienced by a positive point charge at a particular location near a molecule. The MESP is typically visualized as a 3D map projected onto the electron density surface of the molecule.

Different colors on the MESP map represent different potential values. Regions of negative electrostatic potential, typically colored red or orange, are electron-rich and are susceptible to electrophilic attack. youtube.com These areas often correspond to the presence of lone pairs of electrons on electronegative atoms, such as the oxygen atoms in the carbonyl groups of this compound. Regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of intermediate or neutral potential. youtube.com

An MESP analysis of this compound would reveal the electron-rich and electron-poor regions, providing insights into its intermolecular interactions and the likely sites for chemical reactions.

Thermodynamic Properties and Stability Calculations

Computational chemistry allows for the calculation of various thermodynamic properties that are essential for understanding the stability and behavior of a molecule under different conditions. For this compound, these calculations can provide valuable data that complements experimental findings.

Key thermodynamic properties that can be calculated include:

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔfG°): A measure of the spontaneity of the formation of a compound from its elements.

Enthalpy of Vaporization (ΔvapH°): The amount of energy required to transform a liquid into a gas at a given pressure.

Enthalpy of Fusion (ΔfusH°): The energy required to change a substance from a solid to a liquid.

The following table presents some calculated thermodynamic properties for this compound sourced from chemical databases. chemeo.com

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -243.80 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -456.50 | kJ/mol | NIST chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 16.15 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 46.51 | kJ/mol | Joback Calculated Property chemeo.com |

These calculated values are crucial for chemical engineering applications, process design, and safety assessments.

Docking and Molecular Dynamics Simulations (if applicable to ligand interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a larger molecule, typically a protein or other biological macromolecule.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. mdpi.com This can help in identifying potential biological targets for the molecule and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic view of the ligand-receptor interaction. diva-portal.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and receptor, and the calculation of binding free energies. diva-portal.org

While specific docking or MD simulation studies involving this compound are not readily found in the literature, these methods would be the standard approach to investigate its potential as a ligand for a specific biological target. Such studies would be crucial in fields like drug discovery and toxicology to understand its mechanism of action at a molecular level.

Applications of 6 Methyl 2,4 Heptanedione in Interdisciplinary Research

Catalysis and Catalyst Development

In the realm of catalysis, 6-Methyl-2,4-heptanedione is primarily recognized for its role as a ligand, influencing the efficacy and selectivity of catalytic systems in various organic transformations.

As a β-diketone, this compound can form stable complexes with a multitude of metal ions. This ability to act as a bidentate ligand, binding to a metal center through its two oxygen atoms, is fundamental to its application in catalysis. The structure of the ligand, including the substituent groups, can be modified to fine-tune the electronic and steric properties of the resulting metal complex. This modulation allows for the optimization of the catalyst's performance for specific chemical reactions. The formation of these metal-ligand complexes is a key principle in the design of homogeneous catalysts, where the ligand plays a crucial role in stabilizing the metal center and influencing its reactivity.

The utility of this compound as a reactant or ligand extends to several types of catalytic reactions. It is involved in oxidative free-radical reactions with compounds like 2-amino-1,4-benzoquinones and can undergo mild oxidative cleavage for the synthesis of carboxylic acids sigmaaldrich.com. While specific examples in polymerization are not extensively detailed in the provided literature, its role as a ligand in metal complexes is a foundational concept in the development of catalysts for various polymerization processes. Similarly, in hydrogenation, ligands are critical for the performance of metal catalysts, and diketone ligands like this compound are part of this important class of compounds tcichemicals.com. Its involvement has been noted in a variety of other chemical transformations, including Knoevenagel condensations and addition reactions with 1-alkynes sigmaaldrich.com.

Materials Science and Engineering

The properties of this compound and its metal complexes make them valuable precursors for the fabrication of advanced materials with tailored characteristics.

Metal β-diketonate complexes, including those derived from this compound, are effective precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.comresearchgate.net MOCVD is a technique used to deposit thin solid films on a substrate through the chemical reactions of vapor-phase precursors semi.ac.cn. A significant advantage of using precursors based on modified β-diketonates, like this compound, is the ability to create liquid metal-organic compounds. harvard.edu Many standard metal β-diketonates are solids, which can complicate their delivery in a CVD process. By contrast, liquid precursors can be vaporized more easily and reliably, for instance, through direct liquid injection or nebulization, leading to better control over the deposition process harvard.edu. The structure of the ligand is crucial as it influences the volatility and thermal stability of the precursor, which are key parameters for successful CVD mdpi.com.

Table 1: Examples of Materials Deposited Using Metal β-Diketonate Precursors in CVD

| Material Category | Specific Examples | Potential Application |

|---|---|---|

| Ferroelectric Oxides | Barium Titanate, Bismuth Strontium Tantalate | Data Storage, Sensors |

| High Dielectric Constant Oxides | Strontium Titanate | Capacitors, Electronics |

| Superconducting Oxides | Yttrium Barium Copper Oxide (YBCO) | Superconducting Wires, Magnets |

| Magnetoresistive Oxides | Lanthanum Strontium Manganate (B1198562) | Magnetic Field Sensors, Read Heads |

| Refractory Oxides | Yttrium Zirconium Oxide | Thermal Barrier Coatings |

This table is based on research findings on the use of liquid mixed metal beta-diketonates as precursors for CVD. harvard.edu

The MOCVD technique, utilizing precursors derived from ligands like this compound, is instrumental in creating thin films of mixed metal oxides with specific and valuable properties harvard.edu. For example, this method can be used to prepare films of ferroelectric materials such as barium titanate, which exhibit spontaneous electric polarization. It is also applicable to the synthesis of materials with unique magnetic properties, like magnetoresistive lanthanum strontium manganate, and superconducting materials such as yttrium barium copper oxide harvard.edu. The ability to control the composition and structure of the deposited film by carefully selecting the precursors allows for the engineering of materials with desired optical, magnetic, or electronic characteristics researchgate.netharvard.edu.

Pharmaceutical and Medicinal Chemistry Applications

In the field of drug discovery and development, organic molecules serve as the foundation for new therapeutic agents medcraveonline.com. The objective of medicinal chemistry is to design and synthesize compounds that can prevent, treat, or cure diseases by interacting with biological targets medcraveonline.com. This compound has been utilized as a reactant in the synthesis of complex molecules with potential pharmaceutical applications. A notable example is its use in the synthesis of dual-activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ sigmaaldrich.com. These targets are significant in the research and treatment of cardiovascular diseases and metabolic disorders. This application highlights how a relatively simple chemical building block can be integral to the creation of more complex molecules designed for specific biological functions.

Building Block for Heterocyclic Compound Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds due to its reactive β-dicarbonyl functionality. This structural motif allows for condensation reactions with various reagents to form five- and six-membered rings, which are core structures in many biologically active molecules.

Pyrazoles: The condensation of 1,3-diketones, such as this compound, with hydrazines is a classical and widely used method for the synthesis of pyrazole derivatives. nih.gov This reaction typically proceeds through a cyclocondensation mechanism, where the hydrazine reacts with both carbonyl groups of the diketone, followed by dehydration to form the aromatic pyrazole ring. The reaction can be catalyzed by acids or bases and can be performed under various conditions to yield substituted pyrazoles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net

Isoxazoles: Isoxazoles can be synthesized from 1,3-diketones by reaction with hydroxylamine. Similar to pyrazole synthesis, this reaction involves the condensation of hydroxylamine with the diketone, leading to the formation of an oxime intermediate, which then cyclizes and dehydrates to form the isoxazole ring. nih.gov Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. organic-chemistry.org

Triazoles: While the direct synthesis of triazoles from 1,3-diketones is less common, this compound can be a starting material for more complex synthetic routes leading to triazole derivatives. These routes may involve the initial formation of an intermediate, such as a pyrazole or isoxazole, which is then further modified to construct the triazole ring. Triazoles are a critical class of heterocyclic compounds with extensive applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. bu.edu.eg In this reaction, the two nitrogen atoms of the N-C-N fragment react with the carbonyl groups of this compound to form the six-membered pyrimidine ring. bu.edu.egmdpi.com Pyrimidine derivatives are of fundamental importance in biological systems as they form the basic structure of nucleobases like uracil, thymine, and cytosine found in DNA and RNA. medwinpublishers.com

| Heterocyclic Compound | General Synthetic Method with 1,3-Diketones | Key Reagent |

| Pyrazoles | Cyclocondensation | Hydrazine |

| Isoxazoles | Cyclocondensation | Hydroxylamine |

| Triazoles | Multi-step synthesis often involving other heterocycles | Various |

| Pyrimidines | Cyclocondensation | Amidine, Urea, or Thiourea |

Ligand in Biologically Active Metal Complexes

The enolate form of this compound is an excellent bidentate ligand, capable of coordinating with a variety of metal ions to form stable chelate complexes. These metal complexes have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Platinum Complexes in Anticancer Research: Platinum-based drugs, such as cisplatin, are widely used in cancer chemotherapy. nih.govnih.gov Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. mdpi.com Platinum(II) and platinum(IV) complexes with β-diketonate ligands are being explored as potential anticancer agents. uni-halle.de The rationale behind this approach is that the diketonate ligand can modify the electronic and steric properties of the platinum center, potentially leading to altered DNA binding modes, different cellular uptake mechanisms, and the ability to overcome cisplatin resistance.

| Metal Complex | Area of Research | Potential Application |

| Zinc(II) complexes | Antimicrobial/Antifungal | Treatment of bacterial and fungal infections |

| Platinum(II)/(IV) complexes | Anticancer | Cancer chemotherapy |

Analytical Chemistry Methodologies

Use in Separation Techniques

The ability of this compound to form stable and volatile metal chelates has been exploited in analytical chemistry, particularly in the field of gas chromatography.

Gas Chromatography of Chelates: Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, metal ions are non-volatile and cannot be directly analyzed by GC. By converting metal ions into their corresponding volatile chelates with ligands like this compound, they can be readily analyzed by GC. illinois.edu The β-diketonate chelates of many metals are sufficiently volatile and thermally stable to be chromatographed at elevated temperatures. idosi.org This technique allows for the separation and quantification of multiple metal ions in a single analytical run. The choice of the β-diketone ligand is crucial, as it influences the volatility, thermal stability, and chromatographic behavior of the metal chelates.

Spectrophotometric Assays

While direct applications of this compound in spectrophotometric assays are not widespread, its role as a chelating agent can be indirectly utilized. The formation of colored metal complexes with this compound can, in principle, be used for the spectrophotometric determination of certain metal ions. The intensity of the color of the complex, which is proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This approach would depend on the specific metal ion and the spectral properties of the resulting chelate.

Future Research Directions and Emerging Trends for 6 Methyl 2,4 Heptanedione

Exploration of Novel Synthetic Pathways

The classical and most common method for synthesizing β-diketones like 6-methyl-2,4-heptanedione is the Claisen condensation. nih.govijpras.com This reaction involves the condensation of a ketone with an ester in the presence of a strong base. wikipedia.org For this compound, this would typically involve the reaction of acetone (B3395972) with an ester of 3-methylbutanoic acid.

While the Claisen condensation is a well-established method, future research is likely to focus on the development of more efficient, sustainable, and atom-economical synthetic routes. nih.govorganic-chemistry.org This includes the exploration of novel catalytic systems that can promote the condensation under milder conditions and with higher yields. The use of solid-supported catalysts or enzymatic transformations could offer greener alternatives to traditional base-mediated reactions.

Furthermore, variations of the Claisen condensation, such as the crossed Claisen condensation, where two different esters are used, could be further explored to generate a wider range of β-diketone derivatives. organic-chemistry.orglibretexts.org The intramolecular version of this reaction, known as the Dieckmann condensation, is also a valuable tool for creating cyclic β-keto esters. wikipedia.org Future research could investigate the application of these methods to create novel cyclic structures derived from this compound.

| Synthetic Method | Description | Potential for Novelty |

| Claisen Condensation | Condensation of a ketone and an ester in the presence of a base. nih.govwikipedia.org | Development of new catalysts for milder reaction conditions and improved yields. |

| Crossed Claisen Condensation | Condensation between two different esters. libretexts.org | Synthesis of a diverse range of asymmetric β-diketones. |

| Dieckmann Condensation | Intramolecular condensation of a molecule with two ester groups. wikipedia.org | Creation of novel cyclic β-keto esters and their derivatives. |

| Enzymatic Synthesis | Use of enzymes as catalysts for the condensation reaction. | A more sustainable and environmentally friendly approach to synthesis. |

Design of Advanced Ligand Systems for Specific Metal Chelation

This compound is an excellent bidentate ligand, capable of forming stable complexes with a wide variety of metal ions through the deprotonated enol form. ijpras.comfda.gov The resulting metal β-diketonate complexes have diverse applications in catalysis, materials science, and as precursors for the synthesis of other compounds.

Future research in this area will likely focus on the rational design of advanced ligand systems based on the this compound scaffold. By introducing different functional groups at various positions on the ligand, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. This can lead to enhanced stability, solubility, and reactivity, as well as specificity for particular metal ions.